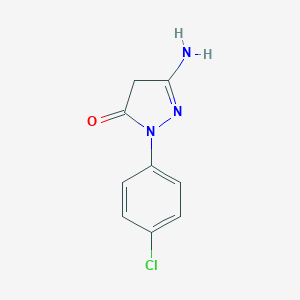

5-Amino-2-(4-chloro-phenyl)-2,4-dihydro-pyrazol-3-one

Description

Properties

IUPAC Name |

5-amino-2-(4-chlorophenyl)-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c10-6-1-3-7(4-2-6)13-9(14)5-8(11)12-13/h1-4H,5H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRURDYUNBXAKRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN(C1=O)C2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405131 | |

| Record name | 5-Amino-2-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10050-12-1 | |

| Record name | 5-Amino-2-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10050-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

4-Chlorophenylhydrazine reacts with ethyl acetoacetate in ethanol under reflux (80–100°C) for 6–8 hours. The reaction proceeds via nucleophilic attack of the hydrazine’s terminal nitrogen on the β-keto ester’s carbonyl carbon, followed by cyclization and dehydration. Acetic acid is often added as a catalyst to accelerate tautomerization and ring closure.

Key Parameters

Substrate Modifications

Replacing ethyl acetoacetate with β-keto amides introduces an amino group at the 5-position. For example, ethyl 3-aminocrotonate reacts with 4-chlorophenylhydrazine to directly yield the 5-amino derivative. This one-step approach avoids post-synthetic functionalization but requires stringent moisture control.

Multi-Component Reaction (MCR) Strategies

MCRs offer atom economy and operational simplicity. A notable example involves the tandem Michael addition-Thorpe-Ziegler reaction, which constructs the pyrazolone ring while introducing substituents.

Three-Component Synthesis

A mixture of 4-chlorophenylhydrazine, malononitrile, and an aldehyde (e.g., 4-chlorobenzaldehyde) in ethanol at 80°C generates the target compound via:

-

Michael Addition : Formation of a nitrile-stabilized enolate.

-

Cyclization : Intramolecular attack by the hydrazine’s nitrogen.

-

Aromatization : Loss of water to yield the dihydropyrazol-3-one core.

Optimization Insights

-

Catalyst : K₂CO₃ (10 mol%) enhances reaction rate by deprotonating intermediates.

High-Pressure Catalyzed Synthesis

The Q-tube reactor system enables rapid cyclocondensation under pressurized conditions, reducing reaction times from hours to minutes.

Protocol Details

A mixture of 4-chlorophenylhydrazine and ethyl 3-aminocrotonate in NH₄OAc/AcOH buffer undergoes cyclization at 120°C and 15 psi for 20 minutes. The buffer acts as both catalyst and proton source, while pressure suppresses volatilization.

Advantages

-

Yield : 85–90% due to suppressed side reactions.

-

Scalability : Gram-scale synthesis demonstrated without chromatography.

Industrial Production Techniques

Continuous Flow Reactors

Microreactor systems enhance heat/mass transfer, critical for exothermic cyclocondensation. Ethanol and hydrazine are pumped at 5 mL/min into a reactor heated to 90°C, achieving 92% conversion in 10 minutes.

Ultrasound-Assisted Synthesis

Ultrasound (40 kHz, 300 W) reduces reaction time to 30 minutes by accelerating nucleation and mixing. This method is ideal for heat-sensitive intermediates.

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Classical Cyclo. | Ethanol, reflux, 8 hrs | 68–75 | 95 | Moderate |

| MCR | Ethanol, 80°C, K₂CO₃ | 72 | 99 | High |

| High-Pressure | NH₄OAc/AcOH, 120°C, 15 psi | 85–90 | 98 | High |

| Continuous Flow | Ethanol, 90°C, 10 min | 92 | 99 | Industrial |

Purification and Characterization

Recrystallization

Crude product is dissolved in hot ethanol (60°C) and filtered through activated charcoal. Slow cooling to 4°C yields needle-like crystals with >99% purity.

Spectroscopic Validation

Challenges and Mitigation Strategies

Byproduct Formation

Oxidation of the amino group to nitro derivatives occurs at >100°C. Solutions include:

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(4-chloro-phenyl)-2,4-dihydro-pyrazol-3-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro derivatives.

Reduction: The chloro group can be reduced to form the corresponding aniline derivative.

Substitution: The chloro group can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, aniline derivatives, and various substituted pyrazolones, depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most promising applications of 5-Amino-2-(4-chloro-phenyl)-2,4-dihydro-pyrazol-3-one is its potential as an anticancer agent. Research has demonstrated that this compound exhibits significant cytotoxic effects against various human tumor cell lines including MCF-7 (breast cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and PC-3 (prostate cancer) cells. In vitro studies indicate that it can inhibit cell proliferation effectively, with a notable GI50 value indicating potency against these cancer types .

Mechanism of Action

The compound's mechanism involves interaction with specific cellular targets leading to apoptosis in cancer cells. It is believed to interfere with biochemical pathways associated with cell growth and survival, making it a candidate for further development as an anticancer drug .

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that this compound possesses favorable drug-like properties, including good absorption and bioavailability. This enhances its potential for therapeutic use .

Agricultural Applications

Pesticidal Properties

There is emerging interest in the use of this compound as a pesticide or herbicide. Its structural characteristics allow it to interact with biological systems of pests, potentially disrupting their growth or reproductive capabilities. Studies are ongoing to evaluate its efficacy against various agricultural pests and diseases .

Material Science

Polymer Chemistry

In material science, derivatives of this compound have been explored for their potential use in polymer synthesis. The compound can serve as a building block for creating novel polymers with enhanced properties such as thermal stability and chemical resistance. These materials could find applications in coatings, adhesives, and other industrial products .

Mechanism of Action

The mechanism of action of 5-Amino-2-(4-chloro-phenyl)-2,4-dihydro-pyrazol-3-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation, such as thymidylate synthase. The compound’s antimicrobial activity is believed to result from its interaction with bacterial cell membranes, leading to cell lysis and death .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 5-Amino-2-(4-chlorophenyl)-2,4-dihydro-pyrazol-3-one

- CAS No.: 10050-12-1

- Molecular Formula : C₉H₈ClN₃O

- Molecular Weight : 209.63 g/mol

- Structure: Features a pyrazolone core with a 4-chlorophenyl group at position 2 and an amino group at position 5 .

Key Features :

- The 4-chlorophenyl substituent introduces electronegativity and lipophilicity, while the amino group enhances reactivity toward electrophilic substitution or condensation reactions .

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Substituent Variations in Pyrazolone Derivatives

Key Observations :

- Chlorine Position : Para-substituted Cl (target compound) maximizes symmetry and electronic effects, whereas ortho-Cl (CAS 63217-41-4) introduces steric hindrance and alters dipole moments .

- Amino vs. Alkyl Groups: The amino group (C5 in the target compound) enables Schiff base formation (e.g., with aldehydes), unlike methyl or propyl substituents, which prioritize hydrophobic interactions .

Comparative Reactivity :

- Schiff Base Formation: The amino group in the target compound facilitates condensation with carbonyl compounds (e.g., aromatic aldehydes), a reactivity absent in non-amino analogs like 1-(4-chlorophenyl)-3-propyl-... .

- Halogen-Specific Pathways : Fluorophenyl derivatives (e.g., ’s compounds 4–5) require fluorinated precursors, while chloro analogs are more cost-effective .

Physicochemical and Electronic Properties

Table 2: Property Comparison

| Property | Target Compound | 4-Amino-5-methyl-2-phenyl-... (CAS 5142-72-3) | 1-(4-Chlorophenyl)-3-propyl-... (CAS 53411-33-9) |

|---|---|---|---|

| Lipophilicity (LogP) | Higher (Cl substituent) | Moderate (CH₃ substituent) | High (C₃H₇ chain) |

| Solubility | Low in water; DMF-compatible | Moderate in polar solvents | Low (hydrophobic chain) |

| Planarity | Near-planar (except Cl-phenyl) | Fully planar | Distorted by propyl group |

| Electron Density | Electron-deficient (Cl, NH₂) | Electron-neutral (CH₃) | Electron-rich (C₃H₇) |

Crystallographic Insights :

- The target compound’s para-Cl phenyl group may adopt a perpendicular orientation relative to the pyrazolone plane, as observed in isostructural fluorophenyl analogs (), affecting crystal packing and stability .

Biological Activity

5-Amino-2-(4-chloro-phenyl)-2,4-dihydro-pyrazol-3-one, also known as 5-AP, is a compound with significant biological activity that has garnered attention in medicinal chemistry. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by data tables and relevant case studies.

- Molecular Formula : C9H8ClN3O

- Molecular Weight : 209.63 g/mol

- CAS Number : 10050-12-1

1. Anticancer Activity

5-AP has shown promising results in various cancer cell lines. Studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

| Cell Line | IC50 (µg/mL) | Effect |

|---|---|---|

| HeLa (Cervical Cancer) | 38.44 | Significant inhibition |

| HepG2 (Liver Cancer) | 54.25 | Moderate inhibition |

| A549 (Lung Cancer) | 193.93 | Lower than positive control |

In a recent study, the compound exhibited lower IC50 values compared to standard chemotherapeutics like 5-fluorouracil, indicating its potential as an effective anticancer agent .

2. Anti-inflammatory Activity

The anti-inflammatory properties of 5-AP have been highlighted in several studies. It has been shown to inhibit the release of pro-inflammatory cytokines and reduce inflammation in animal models.

The compound demonstrates a significant ability to modulate inflammatory responses, making it a candidate for further development in treating inflammatory diseases.

3. Antimicrobial Activity

5-AP has also been evaluated for its antimicrobial properties against various pathogens. The results indicate moderate to strong activity against certain bacterial strains.

These findings suggest that 5-AP may serve as a lead compound in the development of new antimicrobial agents.

Case Study 1: Anticancer Efficacy in vivo

A study conducted on mice bearing tumor xenografts showed that administration of 5-AP significantly reduced tumor size compared to controls. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase .

Case Study 2: Anti-inflammatory Mechanism

In an animal model of rheumatoid arthritis, treatment with 5-AP resulted in reduced joint swelling and pain scores, correlating with decreased levels of inflammatory markers such as IL-6 and TNF-alpha .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing 5-Amino-2-(4-chloro-phenyl)-2,4-dihydro-pyrazol-3-one, and how can reaction yields be optimized?

- Methodological Answer : The Vilsmeier–Haack reaction is a key method for synthesizing pyrazolone derivatives. For this compound, cyclization of 3-methyl-1-aryl-1H-pyrazol-5(4H)-one using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) as reagents under reflux conditions (80–100°C) is effective. Optimizing stoichiometry (e.g., 1:1.2 molar ratio of precursor to POCl₃) and controlling reaction time (6–8 hours) can improve yields. Post-synthesis purification via recrystallization in ethanol/water mixtures enhances purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the aromatic protons (δ 7.2–7.8 ppm for the 4-chlorophenyl group) and pyrazolone ring protons (δ 5.5–6.2 ppm). Infrared (IR) spectroscopy confirms the carbonyl stretch (C=O) at ~1650 cm⁻¹. X-ray crystallography resolves crystal packing and hydrogen-bonding networks, as demonstrated in structurally related pyrazolones .

Q. How can the reactivity of the amino group in this compound be exploited for further functionalization?

- Methodological Answer : The amino group can undergo acylation or alkylation reactions. For example, reacting with acetic anhydride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 0–5°C produces acetylated derivatives. Monitoring via thin-layer chromatography (TLC) ensures reaction completion. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for pyrazolone derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions or compound purity. Standardize in vitro assays (e.g., MIC for antimicrobial activity) using consistent cell lines (e.g., Staphylococcus aureus ATCC 25923) and solvent controls. Verify purity via HPLC (>98%) and characterize metabolites using LC-MS. Cross-validate in vivo models (e.g., murine sepsis models) to confirm pharmacological relevance .

Q. How can the Mannich reaction be adapted to introduce functional groups into the pyrazolone core while maintaining regioselectivity?

- Methodological Answer : Use formaldehyde and secondary amines (e.g., morpholine) in ethanol under reflux. The reaction’s regioselectivity depends on the electron density of the pyrazolone ring. Substituents like the 4-chlorophenyl group direct the Mannich base to the C-4 position. Kinetic studies (monitored by ¹H NMR) and DFT calculations predict favorable sites for nucleophilic attack .

Q. What challenges arise in crystallizing halogenated pyrazolones, and how are they addressed?

- Methodological Answer : Halogen atoms (e.g., Cl) introduce steric hindrance and polar interactions, complicating crystal lattice formation. Slow evaporation from DMSO/water mixtures at 4°C promotes single-crystal growth. Use synchrotron radiation for high-resolution X-ray diffraction to resolve disordered structures. Hydrogen-bonding motifs (e.g., N–H···O) stabilize the lattice, as seen in related compounds .

Q. How do computational methods aid in predicting the pharmacokinetic properties of this compound derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., carbonic anhydrase IX). ADMET predictions (SwissADME) assess solubility (LogP < 3) and cytochrome P450 interactions. Molecular dynamics simulations (GROMACS) evaluate stability in lipid bilayers, guiding structural modifications for enhanced bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.